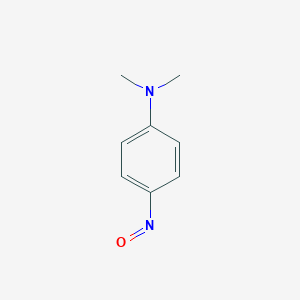












|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12]Br)=[CH:2]1.N1C=CC=CC=1.CN(C)C1C=CC(N=[O:29])=CC=1.[OH-].[Na+].Cl>C(Cl)(Cl)Cl.C(O)C.O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH:12]=[O:29])=[CH:2]1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
1.98 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C1=C(C=CC=C1)CBr
|
|
Name
|
|
|
Quantity
|
9.88 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.98 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=C(C=C1)N=O)C
|
|
Name
|
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour under nitrogen
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue triturated with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 16 hours at ambient temperature
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water (10 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×30 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated aqueous sodium bicarbonate, brine
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |